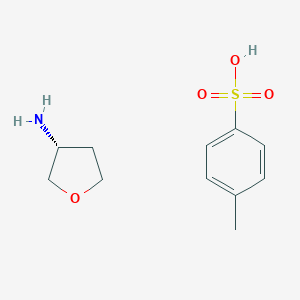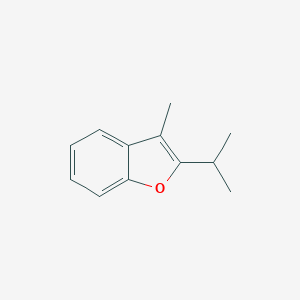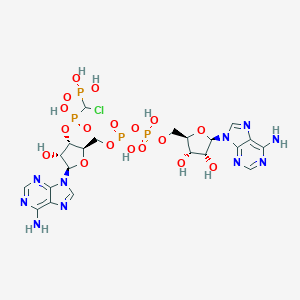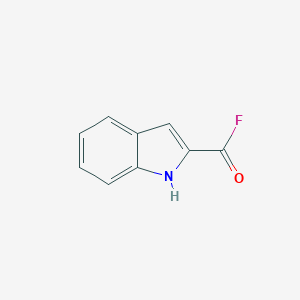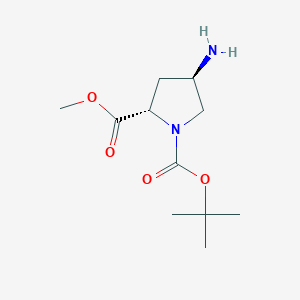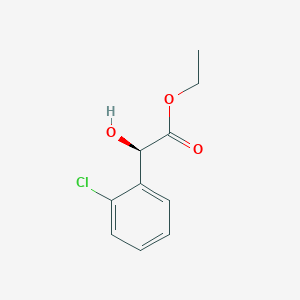
(R)-2-Chloromandelic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Chloromandelic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This specific compound is a derivative of mandelic acid, where the hydroxyl group is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Chloromandelic Acid Ethyl Ester can be synthesized through the esterification of ®-2-Chloromandelic Acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Chloromandelic Acid Ethyl Ester may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts such as sulfonic acid-functionalized materials can enhance the efficiency and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions
®-2-Chloromandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Hydrolysis: ®-2-Chloromandelic Acid and ethanol.
Reduction: ®-2-Chloromandelic Alcohol.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Chloromandelic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Chloromandelic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active ®-2-Chloromandelic Acid, which can then interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid Ethyl Ester: Similar structure but lacks the chlorine atom.
2-Chloromandelic Acid: The non-esterified form of the compound.
Ethyl Acetate: A simpler ester with a similar ester functional group but different overall structure
Uniqueness
®-2-Chloromandelic Acid Ethyl Ester is unique due to the presence of both the chlorine atom and the chiral center, which can impart specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUSWAHELSQMB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
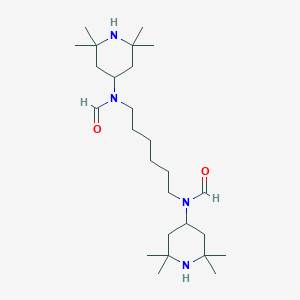
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)

